Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine
Description
Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine is an Fmoc (9-fluorenylmethoxycarbonyl)-protected cysteine derivative designed for proteomics studies and solid-phase peptide synthesis (SPPS) . Cysteine plays a critical role in protein structure through disulfide bond formation, and this compound serves as an unconventional amino acid analog to investigate protein folding, interactions, and function .
Structure
2D Structure
Properties
Molecular Formula |
C25H24N2O4S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C25H24N2O4S/c28-24(29)23(16-32-14-11-17-9-12-26-13-10-17)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-16H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
WYSIURZWHSQBII-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCC4=CC=NC=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCC4=CC=NC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine typically involves the protection of the cysteine amino group with an Fmoc group, followed by the introduction of the pyridyl ethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale production involves similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfide bonds, a key reaction for peptide crosslinking and stabilization. Common oxidizing agents include:
-
Hydrogen peroxide : Converts thiols to disulfides under mild aqueous conditions.
-
Air oxidation : Slow but effective for forming thermodynamically stable disulfides in buffered solutions (e.g., 0.1 M ammonium bicarbonate) .
-
Glutathione-mediated oxidation : Uses reduced (GSH) and oxidized (GSSG) glutathione to catalyze disulfide formation, ideal for complex peptides with multiple cysteine residues .
Products : Disulfide-linked dimers or cyclic peptides .
Reduction Reactions
Reduction regenerates free thiol groups from disulfides, essential for reductive cleavage or functional group manipulation:
-
Dithiothreitol (DTT) : Reduces disulfides at pH 7–8, typically at 10–50 mM concentrations.
-
Tris(2-carboxyethyl)phosphine (TCEP) : A stronger, pH-independent reducing agent.
Products : Free thiol derivatives.
Substitution Reactions
The pyridyl ethyl side chain participates in electrophilic aromatic substitution (EAS) reactions, enabling further functionalization:
-
Halogenation : Bromine or iodine selectively substitutes hydrogen atoms on the pyridine ring under acidic conditions.
-
Nitro group addition : Nitration occurs at the pyridyl ring’s meta position using nitric acid.
Products : Halogenated or nitro-substituted derivatives.
Oxidation Methods
Fmoc Deprotection
The Fmoc group is removed using 20% piperidine in DMF , enabling sequential peptide elongation .
Mechanistic Insights
-
Disulfide formation : Proceeds via a radical mechanism in air oxidation, where thiolate ions (RS⁻) react with molecular oxygen to form thiyl radicals (RS- ), which dimerize .
-
Pyridyl reactivity : The electron-deficient pyridine ring directs EAS reactions to specific positions, enhancing selectivity.
Research Findings
-
Disulfide stability : Air-oxidized disulfides show higher thermodynamic stability compared to chemically oxidized forms .
-
Side reactions : Overoxidation to sulfonic acids occurs with excess H₂O₂, necessitating careful stoichiometric control.
-
Synthetic utility : The pyridyl group facilitates metal coordination, enabling applications in metallopeptide synthesis.
Comparative Analysis of Derivatives
| Derivative | Functional Group | Reactivity Profile |
|---|---|---|
| S-Benzyl-L-cysteine | Benzyl | Less polar, slower oxidation kinetics |
| S-Methyl-L-cysteine | Methyl | Minimal steric hindrance, faster reactions |
| Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine | Pyridyl ethyl | Enhanced EAS activity, metal coordination |
This compound’s versatility in oxidation, reduction, and substitution reactions makes it indispensable in peptide engineering and biochemical studies. Experimental protocols emphasize controlled conditions to avoid side reactions, ensuring high yields of desired products .
Scientific Research Applications
Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine is a derivative of L-cysteine that has a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino terminus and a pyridyl ethyl side chain attached to the sulfur atom of cysteine. It has a molecular formula of C25H24N2O4S and a molecular weight of approximately 448.5 g/mol. The compound is used as an intermediate in synthesizing peptides and exhibits biological activity through interactions with proteins and enzymes. The pyridyl group may enhance binding affinity to biological targets, influencing signaling pathways or protein interactions.
Applications in Research and Biotechnology
This compound has several applications in research and biotechnology:
- Peptide Synthesis It is used as an intermediate in synthesizing peptides. The Fmoc group protects the amino group, allowing selective coupling of amino acids during solid-phase peptide synthesis.
- Drug Design and Development It is often investigated for its roles in drug design and development, particularly in targeting cysteine residues in proteins.
- Studies on Protein Interactions Studies focus on the interactions of this compound with proteins to understand its biological implications and potential therapeutic uses.
Structural Comparison with Other Compounds
This compound shares structural similarities with several compounds, differing mainly in their protective groups and side chains:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fmoc-L-Cysteine | Fmoc-protected L-cysteine | Lacks the pyridyl ethyl side chain |
| S-Benzyl-L-Cysteine | Benzyl protection on cysteine's thiol | Different protective group |
| Acetyl-L-Cysteine | Acetyl protection at the amino terminus | Simpler structure without a side chain |
| S-Methyl-L-Cysteine | Methyl protection on cysteine's thiol | Less sterically hindered than pyridyl ethyl |
This compound stands out because of its pyridyl side chain that may enhance interactions with specific biological targets compared to others lacking this feature.
Cysteine Protecting Groups in Peptide Synthesis
Mechanism of Action
The mechanism of action of Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine involves its incorporation into peptides and proteins, where it can mimic the behavior of cysteine. The pyridyl group may interact with other molecules, influencing the structure and function of the resulting peptides. The Fmoc group protects the amino group during synthesis, ensuring selective reactions .
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Cysteine Derivatives
Structural and Functional Differences
The key variation among Fmoc-protected cysteine derivatives lies in their sulfur-protecting groups, which influence stability, reactivity, and application. Below is a comparative analysis:
Table 1: Key Structural and Functional Properties
Commercial Availability and Pricing
Q & A
Q. What is the role of the Fmoc group in Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine, and how does its stability influence peptide synthesis?
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group of cysteine during solid-phase peptide synthesis (SPPS). Its stability under acidic conditions allows for selective removal under basic conditions (e.g., 20% piperidine in DMF), enabling stepwise peptide chain elongation. This orthogonal protection strategy minimizes unintended side reactions, such as premature deprotection or aggregation, and is critical for synthesizing peptides with complex architectures .
Q. How is this compound synthesized, and what purification methods are recommended?
Synthesis typically involves:
- Step 1 : Introducing the 4-pyridylethyl group to L-cysteine via nucleophilic substitution or thiol-ene chemistry.
- Step 2 : Fmoc protection of the amino group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in basic conditions (e.g., NaHCO₃). Purification methods include reversed-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography. Purity ≥98% (HPLC) is standard for research-grade material .
Q. What analytical techniques are used to characterize this compound?
Key methods:
- HPLC : To assess purity (≥98%) and monitor stability under synthesis conditions.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation (theoretical [M+H]+: ~487.5 g/mol).
- NMR : ¹H/¹³C NMR to verify the 4-pyridylethyl substitution and Fmoc group integrity .
Advanced Research Questions
Q. How can researchers mitigate disulfide bond formation when using this compound in peptide synthesis?
The thiol group in cysteine is prone to oxidation. To prevent disulfide formation:
Q. What are the applications of this compound in drug delivery systems or prodrug design?
The 4-pyridyl group enables coordination with metal ions (e.g., Re, Tc) for radiopharmaceuticals or catalytic applications. It also facilitates pH-responsive drug release in prodrugs, leveraging the pyridyl group's protonation in acidic environments (e.g., tumor microenvironments). For example, analogous compounds are used in peptide-doxorubicin conjugates to enhance tumor targeting .
Q. How does the 4-pyridylethyl substituent influence the compound’s solubility and coupling efficiency in SPPS?
The polar pyridyl group improves aqueous solubility compared to hydrophobic side chains (e.g., Trt). However, steric hindrance from the ethyl-pyridyl moiety may reduce coupling efficiency. Mitigation strategies:
- Use double coupling with HBTU/HOBt activators.
- Optimize solvent systems (e.g., DMF/DCM mixtures) to enhance reagent diffusion .
Q. What are common side reactions observed during this compound incorporation, and how can they be resolved?
- β-Elimination : Occurs under strong basic conditions. Use milder deprotection agents (e.g., 2% DBU in DMF instead of piperidine).
- Thiol Oxidation : Add antioxidants (e.g., 0.1 M EDTA) to buffers.
- Incomplete Coupling : Confirm activation efficiency via Kaiser test and extend reaction time to 2 hours .
Methodological Notes
- Deprotection Protocol : 20% piperidine in DMF, 2 × 5 min, followed by DMF washes .
- Coupling Optimization : Pre-activate with HBTU/HOBt/DIPEA (4:4:6 molar ratio) for 5 min before resin addition .
- Quality Control : Regular HPLC-MS batch testing is critical to detect oxidation or hydrolysis byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
